Oxepan-2-ylmethanamine
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Overview
Description
Oxepan-2-ylmethanamine is an organic compound with the molecular formula C6H13NO It is a heterocyclic amine, featuring a seven-membered ring containing one oxygen atom and an amine group attached to the second carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxepan-2-ylmethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycidol with vinyl ether in the presence of p-toluenesulfonic acid as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the oxepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound and ensure its stability during storage and transportation. The use of inert gases like nitrogen or argon is common to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions
Oxepan-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxepan-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxepan-2-one, oxepan-2-ylmethanol, and various substituted oxepan-2-ylmethanamines .
Scientific Research Applications
Oxepan-2-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which oxepan-2-ylmethanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxepane ring can interact with hydrophobic regions of proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-2-ylmethanamine: A smaller ring analog with similar chemical properties.
Piperidin-2-ylmethanamine: A six-membered ring analog with different biological activity.
Morpholin-2-ylmethanamine: Contains an oxygen and nitrogen in the ring, offering different reactivity.
Uniqueness
Oxepan-2-ylmethanamine is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
CAS No. |
1781046-20-5 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
oxepan-2-ylmethanamine |
InChI |
InChI=1S/C7H15NO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6,8H2 |
InChI Key |
SXYZBLIUOYEAHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(OCC1)CN |
Origin of Product |
United States |
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